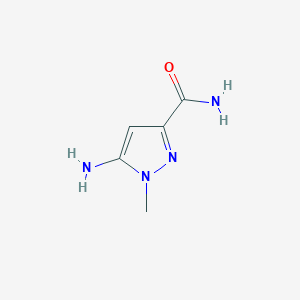![molecular formula C12H12N6O B2832280 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 303145-71-3](/img/structure/B2832280.png)
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group at the 6-position and amino groups at the 2 and 7 positions
作用机制
Target of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine, a core structure in this compound, is associated with a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can affect various biochemical pathways depending on their specific targets .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with various biological activities, including anticancer, antimicrobial, and anti-tubercular effects .
生化分析
Biochemical Properties
It is known that triazole compounds, which include 1,2,4-triazolo[1,5-a]pyrimidines, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class have been reported to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities suggest that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazole compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, can bind with a variety of enzymes and receptors in the biological system . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that triazole compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, can interact with a variety of enzymes and receptors in the biological system . This suggests that they may be involved in various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism .
化学反应分析
Types of Reactions
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups at the 2 and 7 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
Similar compounds include other triazolopyrimidines such as:
Uniqueness
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group at the 6-position and amino groups at the 2 and 7 positions enhances its potential as a versatile scaffold for drug development .
属性
IUPAC Name |
6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-19-8-4-2-7(3-5-8)9-6-15-12-16-11(14)17-18(12)10(9)13/h2-6H,13H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBMYRISQZLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2832198.png)
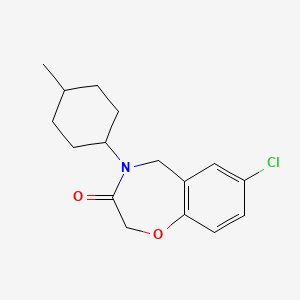

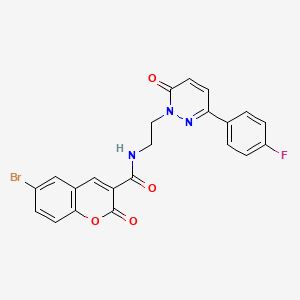
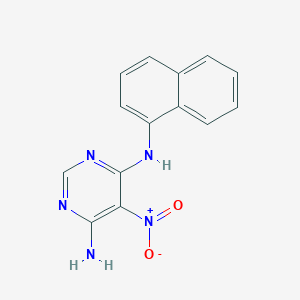

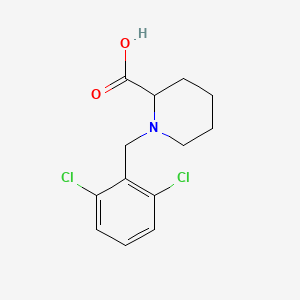
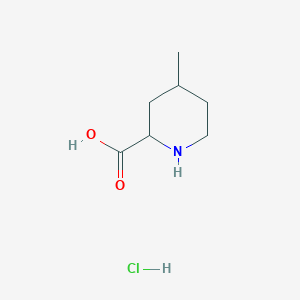

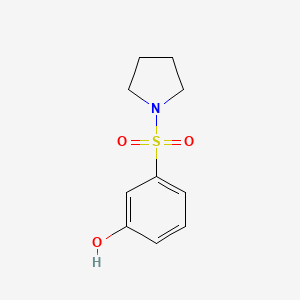
![4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate](/img/structure/B2832215.png)
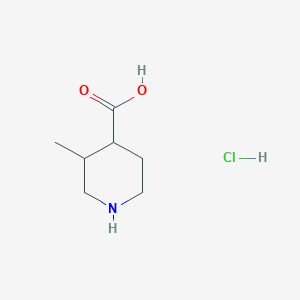
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2832218.png)
